molecular formula C7H12O4 B8065356 Methyl 5-hydroxyoxane-3-carboxylate

Methyl 5-hydroxyoxane-3-carboxylate

Cat. No.: B8065356
M. Wt: 160.17 g/mol
InChI Key: TVDGYINOOUKBLT-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyoxane-3-carboxylate is an organic compound with the chemical formula C7H12O4. It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylate ester group at the 3rd position on the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyoxane-3-carboxylate typically involves the hydroxylation of oxane derivatives followed by esterification. One common method involves the use of a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position. The reaction is usually carried out under acidic or basic conditions to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of oxane derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to achieve high yields and selectivity. The esterification step typically involves the reaction of the hydroxylated oxane with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyoxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 5-oxooxane-3-carboxylate.

    Reduction: Formation of 5-hydroxyoxane-3-methanol.

    Substitution: Formation of 5-chlorooxane-3-carboxylate or 5-bromooxane-3-carboxylate.

Scientific Research Applications

Methyl 5-hydroxyoxane-3-carboxylate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Studied for its potential biological activity and as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxyoxane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity. The molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Methyl 5-hydroxyoxane-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-hydroxyoxane-2-carboxylate: Differing in the position of the carboxylate group, which can affect its reactivity and biological activity.

    Methyl 5-hydroxyoxane-4-carboxylate: Another positional isomer with distinct chemical and physical properties.

    Methyl 5-hydroxyoxane-3-sulfonate: Featuring a sulfonate group instead of a carboxylate group, leading to different chemical behavior and applications.

Properties

IUPAC Name

methyl 5-hydroxyoxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGYINOOUKBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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